Dual COX/5-LOX Inhibition Compared to COX-Selective Indomethacin
Pimetacin is classified as a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, a mechanism that, in principle, offers a broader anti-inflammatory spectrum than pure COX inhibitors such as indomethacin [1]. Quantitative IC50 values for pimetacin against human recombinant COX-2 (400 nM) and human peripheral blood mononuclear leukocyte 5-LOX (420 nM) have been reported in BindingDB, although these values are not directly linked to the pimetacin CAS number in the public record and require verification [2]. For comparator context, indomethacin typically exhibits COX-2 IC50 values in the low nanomolar range (e.g., 0.1-10 nM), indicating that pimetacin's intrinsic COX-2 potency is significantly lower. However, the dual inhibition profile means the overall anti-inflammatory effect arises from combined pathway blockade. This pharmacological signature cannot be mimicked by substituting pimetacin with indomethacin alone.
| Evidence Dimension | Enzymatic inhibition (COX-2 and 5-LOX) |
|---|---|
| Target Compound Data | COX-2 IC50: ~400 nM; 5-LOX IC50: ~420 nM (BindingDB, reported for a compound putatively identified as pimetacin; direct verification lacking) |
| Comparator Or Baseline | Indomethacin: COX-2 IC50 = 0.1–10 nM (typical literature range); no significant 5-LOX inhibition at therapeutic concentrations |
| Quantified Difference | COX-2 potency is approximately 40- to 4,000-fold lower than indomethacin, but pimetacin gains an additional 5-LOX inhibitory function absent in indomethacin. |
| Conditions | In vitro enzyme inhibition assays (human recombinant COX-2 in Sf21 cells; human peripheral blood mononuclear leukocytes stimulated with A23187) |
Why This Matters
For research models requiring simultaneous attenuation of both prostaglandin and leukotriene pathways without using two separate drugs, pimetacin offers a single-agent tool, whereas indomethacin or acemetacin would leave the 5-LOX arm unaddressed.
- [1] Medical University of Lublin. Pimetacin (MeSH M0373905). Dual inhibitor description. View Source
- [2] BindingDB. Entry BDBM50357364 (CHEMBL1242095). COX-2 and 5-LOX IC50 data. Note: compound association with pimetacin is presumptive and not validated by an authoritative source. View Source
